Dicamba-d3 is a stable isotope-labeled analogue of the herbicide dicamba. It is primarily used as an internal standard in analytical chemistry, particularly in quantifying dicamba residues in environmental and agricultural samples using mass spectrometry (MS) based methods [, , , ]. The deuterium atoms in Dicamba-d3 increase its mass compared to dicamba without significantly altering its chemical behavior. This mass difference allows for differentiation and quantification of dicamba and Dicamba-d3 in complex matrices using MS.
Dicamba's primary application is in agriculture, where it is used to control a wide range of broadleaf weeds. Its effectiveness has been demonstrated in various crops, and it is often used in combination with other herbicides to manage weed resistance. However, the use of dicamba has raised concerns due to its potential to drift and affect non-target plants, leading to research into the development of dicamba-resistant crops1.
In environmental studies, the genotoxicity of dicamba has been evaluated using comet and RAPD assays in bean seedlings. The results indicated that dicamba can cause DNA damage in a dose-dependent manner, suggesting potential risks to non-target organisms4. Additionally, the impact of dicamba on aquatic life has been investigated, with studies showing that it can disrupt sex steroid hormone levels and gene expression related to steroidogenesis in fish, indicating that dicamba may act as an endocrine disruptor at environmentally relevant concentrations7.
The understanding of dicamba's biodegradation pathways is also of significant interest. The characterization of dicamba O-demethylase has provided insights into how soil bacteria can metabolize this herbicide, which is crucial for assessing its environmental fate and developing bioremediation strategies2 5 6.
Research has shown that dicamba's mode of action involves the stimulation of stress-responsive and signaling genes in plants. In a study using Arabidopsis thaliana, a model organism for plant biology, it was found that certain auxin-insensitive mutants displayed varying levels of resistance to dicamba, suggesting that the herbicide's action is closely related to the auxin signaling pathway1. The study also identified that the TIR1 and AFB5 receptors play a significant role in dicamba's mode of action, as mutants lacking these receptors showed resistance to the herbicide. This indicates that dicamba may exert its effects by co-opting the plant's auxin signaling machinery, leading to deregulated growth.
In addition to its action in plants, dicamba is also subject to biodegradation by soil microbes. A three-component enzyme system called dicamba O-demethylase, found in Pseudomonas maltophilia strain DI-6, has been characterized to catalyze the conversion of dicamba to 3,6-dichlorosalicylic acid (DCSA)2. This enzyme system includes reductaseDIC, ferredoxinDIC, and oxygenaseDIC, with the latter being a member of the Rieske non-heme iron family of oxygenases. The crystal structure of dicamba monooxygenase, another enzyme involved in the degradation process, has been elucidated, providing insights into how the enzyme binds and processes dicamba3.
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